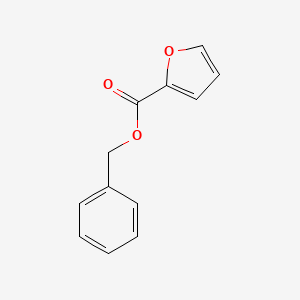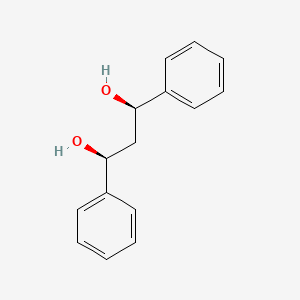
2,7-Dibutyloctanedioic acid
Overview
Description
2,7-Dibutyloctanedioic acid is an organic compound with the molecular formula C16H30O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH) This compound is characterized by its long carbon chain with butyl groups attached at the 2nd and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,7-dibutyloctanedioic acid typically involves the alkylation of diester malonate with chlorobutane under alkaline conditions using a phase transfer catalyst. The resulting diester butylmalonate is then hydrolyzed and decarboxylated to yield the desired dicarboxylic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions followed by hydrolysis and purification steps to ensure high purity and yield. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the process.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibutyloctanedioic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms in the butyl groups can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,7-Dibutyloctanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of polymers and other complex molecules.
Biology: It can be used in the study of metabolic pathways involving dicarboxylic acids.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,7-dibutyloctanedioic acid involves its interaction with various molecular targets, primarily through its carboxyl groups. These groups can form hydrogen bonds and ionic interactions with enzymes and other proteins, influencing their activity and stability. The long carbon chain and butyl groups also contribute to its hydrophobic interactions with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
- 2,6-Dibutyloctanedioic acid
- 2,8-Dibutyloctanedioic acid
- 2,7-Dimethyloctanedioic acid
Comparison: 2,7-Dibutyloctanedioic acid is unique due to the specific positioning of the butyl groups, which can influence its reactivity and interactions compared to other similar compounds
Properties
IUPAC Name |
2,7-dibutyloctanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-3-5-9-13(15(17)18)11-7-8-12-14(16(19)20)10-6-4-2/h13-14H,3-12H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJTTZOOICZCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCCC(CCCC)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570840 | |
| Record name | 2,7-Dibutyloctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538373-97-6 | |
| Record name | 2,7-Dibutyloctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea](/img/structure/B3271028.png)


